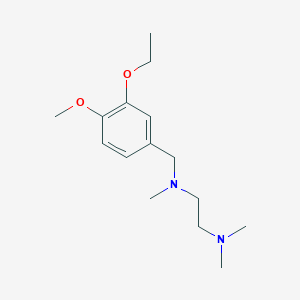
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea (known as BTCP) is a chemical compound that has been widely studied for its potential use in the field of neuroscience. BTCP is a potent dopamine transporter inhibitor, meaning that it can block the reuptake of the neurotransmitter dopamine in the brain. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.
作用机制
BTCP works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. When dopamine is released into the synapse, it can bind to dopamine receptors on neighboring neurons, leading to the transmission of signals between neurons. Once the signal has been transmitted, the dopamine is taken back up into the presynaptic neuron by the dopamine transporter. BTCP blocks the dopamine transporter, preventing the reuptake of dopamine and leading to an increase in dopamine levels in the synapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are primarily related to its ability to inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology. Increased dopamine levels are associated with feelings of pleasure and reward, which may be why BTCP has been studied as a potential treatment for drug addiction. In addition, dopamine is involved in the regulation of movement, which may be why BTCP has been studied as a potential treatment for Parkinson's disease.
实验室实验的优点和局限性
One advantage of BTCP is that it is a potent dopamine transporter inhibitor, making it a useful tool for studying the role of dopamine in the brain. However, the complex synthesis process and the potential for side effects make BTCP a challenging compound to work with. In addition, the high affinity of BTCP for the dopamine transporter means that it can be difficult to remove from the brain once it has been administered.
未来方向
There are several potential future directions for research into BTCP. One area of interest is the use of BTCP as a treatment for drug addiction. Research has shown that BTCP can reduce drug-seeking behavior in animal models, suggesting that it may be a useful treatment for addiction. Another area of interest is the use of BTCP as a research tool to study the role of dopamine in the brain. By blocking the dopamine transporter, researchers can study the effects of increased dopamine levels on behavior and physiology. Finally, there is interest in developing new compounds that are similar to BTCP but have fewer side effects and are easier to synthesize.
合成方法
The synthesis of BTCP is a complex process that involves several steps. The starting materials for the synthesis are cyclohexanone and benzylpiperidine. These are reacted with thiourea and hydrochloric acid to form the final product, BTCP. The synthesis of BTCP requires specialized equipment and expertise, making it a challenging compound to produce.
科学研究应用
BTCP has been extensively studied for its potential use in the field of neuroscience. Research has shown that BTCP has a high affinity for the dopamine transporter, meaning that it can bind to the transporter and prevent the reuptake of dopamine. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3S/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEATSQHCSUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-3-cyclohexylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)